(R)-2-Amino-3-(thiophen-3-yl)propanoic acid
CAS No.: 152612-27-6
Cat. No.: VC1983672
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152612-27-6 |
---|---|
Molecular Formula | C7H9NO2S |
Molecular Weight | 171.22 g/mol |
IUPAC Name | (2R)-2-amino-3-thiophen-3-ylpropanoic acid |
Standard InChI | InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 |
Standard InChI Key | VOIZSAUUYAGTMS-ZCFIWIBFSA-N |
Isomeric SMILES | C1=CSC=C1C[C@H](C(=O)O)N |
SMILES | C1=CSC=C1CC(C(=O)O)N |
Canonical SMILES | C1=CSC=C1CC(C(=O)O)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
(R)-2-Amino-3-(thiophen-3-yl)propanoic acid features an amino acid scaffold with a thiophene ring attached at the 3-position. The compound maintains the standard carboxylic acid and amino groups characteristic of amino acids, while incorporating the thiophene heterocycle as a side chain. The specific configuration at the chiral center (R) is critical for its biochemical properties and potential interactions with biological systems .
The molecular structure can be represented by the following chemical identifiers:
Parameter | Value |
---|---|
Molecular Formula | C7H9NO2S |
Molecular Weight | 171.22 g/mol |
IUPAC Name | (2R)-2-amino-3-thiophen-3-ylpropanoic acid |
InChI | InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 |
SMILES | C1=CSC=C1CC@HN |
Physical and Chemical Properties
The physical and chemical properties of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid are essential for understanding its behavior in various chemical and biological environments. These properties influence its solubility, stability, and reactivity patterns .
Property | Value |
---|---|
Physical Appearance | Crystalline solid |
XLogP3-AA | -1.7 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 3 |
Exact Mass | 171.03539970 Da |
Topological Polar Surface Area | Approximately 63.3 Ų |
The compound's moderately negative XLogP3-AA value (-1.7) indicates a hydrophilic nature, suggesting good solubility in aqueous environments. This property, combined with its hydrogen bonding capabilities (2 donors and 4 acceptors), influences its interactions with biological macromolecules and affects its pharmacokinetic profile .
Alternative Forms and Salts
(R)-2-Amino-3-(thiophen-3-yl)propanoic acid is commonly available in its free form as well as its hydrochloride salt, which offers improved stability and solubility for certain applications .
Salt Form | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|
Free Base | C7H9NO2S | 171.22 g/mol | 152612-27-6 |
Hydrochloride | C7H10ClNO2S | 207.68 g/mol | 152612-26-5 |
The hydrochloride salt typically appears as a white to off-white crystalline powder with a faint characteristic odor. It has a melting point range of approximately 180-190°C and tends to decompose at higher temperatures rather than boil. This salt form exhibits moderate solubility in water and polar organic solvents like methanol but remains insoluble in non-polar solvents such as hexane .
Synthesis Methods
The synthesis of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid typically involves multi-step organic synthesis techniques designed to ensure the formation of the desired stereoisomer. Several approaches have been documented in the literature, with asymmetric synthesis being particularly important for obtaining the compound with high enantiomeric purity.
Common synthetic strategies include:
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Asymmetric synthesis using chiral catalysts to control the stereochemical outcome
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Resolution of racemic mixtures to isolate the (R)-enantiomer
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Enzymatic methods leveraging the selectivity of biocatalysts
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Chiral auxiliary-based approaches to direct the stereochemistry
The selection of a specific synthetic route depends on various factors including desired yield, enantiomeric purity requirements, scalability considerations, and available starting materials. For industrial or large-scale production, factors such as cost-effectiveness, environmental impact, and process safety also influence the choice of synthetic method.
Applications and Biological Activity
Pharmaceutical Applications
(R)-2-Amino-3-(thiophen-3-yl)propanoic acid and its hydrochloride salt serve primarily as chiral building blocks in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The compound's chirality ensures stereospecific reactions, which is critical in medicinal chemistry where stereochemistry can significantly impact biological activity .
The compound finds applications in the development of drugs targeting various conditions, though specific therapeutic areas remain underexplored in the published literature. As a non-proteinogenic amino acid, it can be incorporated into peptides and peptidomimetics to modify their properties, potentially improving stability against enzymatic degradation or enhancing binding affinity to biological targets .
Comparison with Related Compounds
Understanding the relationship between (R)-2-Amino-3-(thiophen-3-yl)propanoic acid and structurally similar compounds provides valuable context for its properties and potential applications. Several related compounds merit comparison:
Compound | Key Differences | Similarities |
---|---|---|
(R)-3-Amino-3-(thiophen-2-yl)propanoic acid | Thiophene connected at 2-position; amino group at β-position | Same molecular formula; contains thiophene ring |
(R)-2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | Contains indole instead of thiophene; additional methyl group | Same amino acid backbone; (R)-stereochemistry |
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | Contains trifluoroacetyl group; different functionalization of amino group | Same thiophene position; propanoic acid structure |
The position of the thiophene substitution (2- vs. 3-position) can significantly affect the compound's three-dimensional structure and consequently its biological interactions. Similarly, modifications to the amino acid backbone, such as shifting the amino group from the α- to β-position, alter the compound's chemical reactivity and potential for incorporation into peptides .
Research Directions and Future Perspectives
Research on (R)-2-Amino-3-(thiophen-3-yl)propanoic acid is still developing, with several promising directions for future investigation:
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Exploration of its potential as a building block for novel peptide-based therapeutics
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Investigation of its role in creating peptidomimetics with improved pharmacokinetic profiles
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Assessment of its structure-activity relationships when incorporated into larger molecular scaffolds
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Development of more efficient and environmentally friendly synthesis methods
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Evaluation of its specific interactions with biological targets
The compound's unique structural features, particularly the combination of a chiral amino acid with a thiophene heterocycle, suggest potential applications that extend beyond traditional amino acid chemistry. As research in medicinal chemistry and drug development continues to advance, further exploration of this compound's properties and applications will likely yield valuable insights .
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